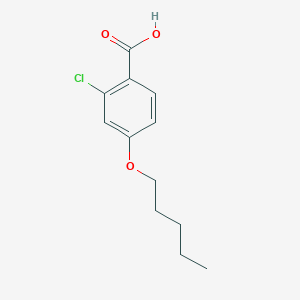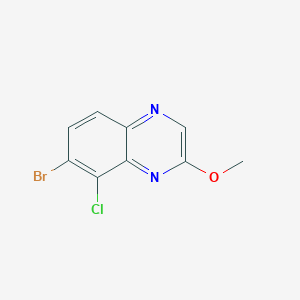
7-Bromo-8-chloro-2-methoxyquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-8-chloro-2-methoxyquinoxaline is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals . The molecular formula of this compound is C9H6BrClN2O, and it has a molecular weight of 273.51 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-chloro-2-methoxyquinoxaline typically involves the reaction of appropriate substituted anilines with 1,2-dicarbonyl compounds. One common method is the condensation of 7-bromo-8-chloro-2-methoxyaniline with glyoxal under acidic conditions to form the desired quinoxaline derivative .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-8-chloro-2-methoxyquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different quinoxaline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxalines, while oxidation and reduction reactions can produce quinoxaline N-oxides or reduced quinoxalines .
Scientific Research Applications
7-Bromo-8-chloro-2-methoxyquinoxaline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Bromo-8-chloro-2-methoxyquinoxaline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity . Additionally, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 7-Bromo-4-chloro-2,8-dimethylquinoline
- 5-Chloro-7-bromo-8-hydroxyquinoline
- 7-Bromo-4-chloro-8-methylquinoline
- 7-Bromo-4-chloro-6-methylquinoline
Comparison: Compared to these similar compounds, 7-Bromo-8-chloro-2-methoxyquinoxaline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the methoxy group, provides distinct electronic and steric properties that can affect its interactions with molecular targets and its overall pharmacological profile .
Properties
Molecular Formula |
C9H6BrClN2O |
|---|---|
Molecular Weight |
273.51 g/mol |
IUPAC Name |
7-bromo-8-chloro-2-methoxyquinoxaline |
InChI |
InChI=1S/C9H6BrClN2O/c1-14-7-4-12-6-3-2-5(10)8(11)9(6)13-7/h2-4H,1H3 |
InChI Key |
KMVFNFFVRDHQQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C=CC(=C(C2=N1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13971388.png)
![2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-amine](/img/structure/B13971399.png)

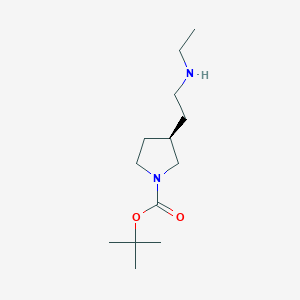


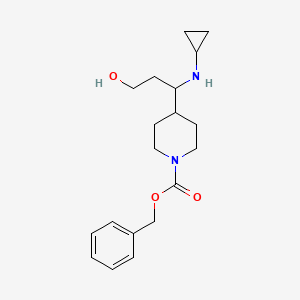

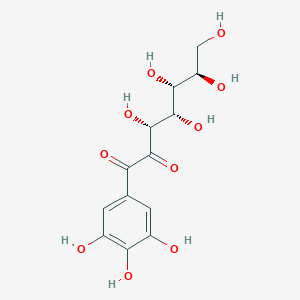
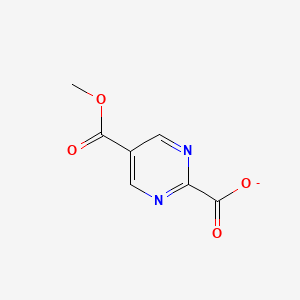
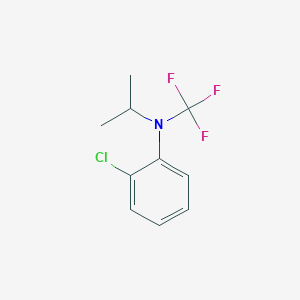
![1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene](/img/structure/B13971466.png)
